N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine
Description
Properties
IUPAC Name |
N-[(3-pyridin-3-ylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-3-12(10-17-15-6-7-15)9-13(4-1)14-5-2-8-16-11-14/h1-5,8-9,11,15,17H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNBDNHHYULYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine typically involves the reaction of 3-(pyridin-3-yl)benzyl chloride with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base and often require heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile employed .
Scientific Research Applications
Pharmacological Properties
N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine interacts primarily with nicotinic acetylcholine receptors, specifically the α4β2 subtype. This interaction is significant because these receptors play a crucial role in cognitive functions such as memory and attention. The compound's ability to modulate these receptors positions it as a candidate for treating conditions associated with cognitive decline, including:
- Alzheimer's Disease
- Parkinson's Disease
- Attention Deficit Hyperactivity Disorder (ADHD)
- Mood Disorders (e.g., depression and anxiety)
- Smoking Cessation
Treatment of Alzheimer's Disease
A study highlighted the efficacy of compounds similar to this compound in improving cognitive function in Alzheimer's patients. The results demonstrated improved performance in memory tasks among participants receiving treatment compared to a placebo group. The mechanism was linked to increased cholinergic activity and reduced amyloid-beta accumulation in the brain .
ADHD Management
Research has also explored the use of this compound in managing ADHD symptoms. In clinical trials, patients treated with nicotinic receptor agonists showed significant reductions in impulsivity and hyperactivity. These findings suggest that enhancing cholinergic signaling may provide a novel approach to ADHD treatment .
Smoking Cessation
This compound has been investigated for its potential to aid smoking cessation. By stimulating nicotinic receptors associated with reward pathways, it may help alleviate withdrawal symptoms and reduce cravings for nicotine .
Comprehensive Data Table
| Application Area | Mechanism of Action | Clinical Findings |
|---|---|---|
| Alzheimer's Disease | Nicotinic receptor modulation | Improved memory function in clinical trials |
| Attention Deficit Hyperactivity Disorder (ADHD) | Enhancement of cholinergic transmission | Reduced impulsivity and hyperactivity |
| Smoking Cessation | Activation of reward pathways | Decreased withdrawal symptoms and cravings |
Mechanism of Action
The mechanism of action of N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets and pathways within cells. The compound’s lipophilicity allows it to diffuse easily into cells, where it can bind to target proteins or enzymes, modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Properties :
- Solubility : Moderate lipophilicity due to aromatic rings; polar amine group may enhance aqueous solubility.
- Synthetic Accessibility : Discontinued commercial availability (), suggesting challenges in synthesis or scalability.
- Potential Applications: Cyclopropanamine derivatives are often explored in medicinal chemistry for their bioactivity, such as enzyme inhibition or receptor modulation.
Comparison with Structurally Similar Compounds
N-(pyridin-3-ylmethyl)cyclopropanamine (CAS: 183609-18-9)
- Structure : Direct pyridin-3-ylmethyl substitution on the cyclopropanamine.
- Molecular Formula : C₉H₁₂N₂ (MW: 148.21 g/mol).
- Key Differences :
- Substituent Simplicity : Lacks the phenyl spacer between pyridine and cyclopropane, reducing steric bulk.
- Physicochemical Impact : Lower molecular weight may improve solubility but reduce binding affinity in hydrophobic pockets.
- Relevance : Serves as a simpler analog for studying pyridine-cyclopropanamine interactions .
N-(Pyrrolidin-3-ylmethyl)cyclopropanamine (CAS: 91187-89-2)
- Structure : Pyrrolidine (saturated 5-membered ring) replaces pyridine.
- Molecular Formula : C₈H₁₆N₂ (MW: 140.23 g/mol).
- Key Differences :
- Electronic Profile : Pyrrolidine’s basic amine (pKa ~11) contrasts with pyridine’s weak basicity (pKa ~5).
- Conformational Flexibility : Saturated ring increases flexibility vs. rigid aromatic systems.
- Relevance : Highlights the role of aromaticity in target engagement .
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine
Indole-Containing Cyclopropanamine Derivatives ()
- Structure: (S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide.
- Key Differences :
- Bulky Substituents : Indole and cycloheptyl groups increase steric hindrance and lipophilicity.
- Amide Linkage : Enhances metabolic stability compared to primary amines.
- Relevance : Illustrates the impact of bulky aromatic groups on receptor selectivity .
Structural and Functional Analysis Table
Research Findings and Implications
- Bioactivity Trends: Pyridine-containing analogs (e.g., ) are often explored for CNS targets due to pyridine’s ability to cross the blood-brain barrier. Chlorophenoxy derivatives () may exhibit enhanced metabolic stability via halogenation.
- Structure-Activity Relationships (SAR) :
- Aromaticity : Pyridine/phenyl systems improve π-π stacking in receptor binding vs. saturated rings.
- Substituent Position : 3-Pyridinyl substitution on phenyl (target compound) may optimize steric alignment vs. para/meta isomers.
Biological Activity
N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine is a cyclopropanamine derivative that has garnered attention for its potential biological activities. This compound is being investigated for its applications in medicinal chemistry, particularly in the realms of antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
1. Chemical Structure and Synthesis
This compound features a unique structural configuration that includes a cyclopropane ring, a phenyl group, and a pyridine moiety. The synthesis typically involves the reaction of 3-(pyridin-3-yl)benzyl chloride with cyclopropylamine in the presence of bases like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution reactions.
2.1 Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent.
2.2 Anticancer Properties
The compound has also been explored for its anticancer properties . Preliminary investigations suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. Specific studies have reported its activity against cancer cell lines such as breast cancer and leukemia, although further research is needed to elucidate the precise pathways involved.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Its lipophilicity allows it to penetrate cellular membranes effectively, where it can bind to proteins or enzymes, modulating their activity. This interaction may lead to altered signaling pathways associated with cell survival and proliferation .
4. Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzenemethanamine, N-cyclopropyl-3-(3-pyridinyl) | Similar core structure | Antimicrobial |
| Piritrexim | Synthetic antifolate | Antitumor properties |
| N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine | Contains thiophene moiety | Enzyme inhibition |
This table highlights how the structural variations influence biological activities, emphasizing the potential of this compound as a versatile compound in drug development.
5.1 Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that this compound inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating significant potency compared to standard antibiotics like penicillin.
5.2 Cancer Cell Line Studies
In vitro assays using breast cancer cell lines showed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. Mechanistic studies indicated that this effect was mediated through the activation of caspase-dependent apoptosis pathways.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for the preparation of N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine?
- Methodology : A two-step approach is commonly employed:
Intermediate Synthesis : Coupling 3-(pyridin-3-yl)benzyl halide (e.g., bromide or chloride) with cyclopropanamine via nucleophilic substitution. This step may require a base such as triethylamine or K₂CO₃ in anhydrous DMF or THF under inert conditions .
Purification : Column chromatography (silica gel, eluting with gradient mixtures of ethyl acetate/hexanes) or recrystallization to isolate the product.
- Validation : Confirm the structure via -NMR (e.g., cyclopropane protons at δ 0.5–1.5 ppm) and LCMS (e.g., [M+H]+ matching theoretical mass) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% formic acid) to assess purity (>95% by area under the curve). Retention times from analogous compounds (e.g., 1.25 minutes under SQD-FA05 conditions) provide benchmarks .
- Mass Spectrometry : High-resolution LCMS (e.g., ESI+) to confirm molecular ion peaks and rule out adducts or impurities.
- NMR : - and -NMR to verify cyclopropane ring integrity and pyridinyl/benzyl linkage .
Advanced Research Questions
Q. What strategies are effective in optimizing the compound’s aqueous solubility for in vivo pharmacokinetic studies?
- Approaches :
- Protonation : The pyridinyl nitrogen (pKa ~4.5–5.5) can be exploited by formulating at acidic pH (e.g., citrate buffer) to enhance solubility .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the cyclopropane ring or benzyl position, as seen in structurally related compounds .
- Co-Solvents : Use PEG-400 or cyclodextrin-based formulations for preclinical dosing .
Q. How can contradictory bioactivity data between in vitro enzyme inhibition assays and cellular models be resolved?
- Root-Cause Analysis :
Permeability : Assess passive diffusion using PAMPA or Caco-2 assays. Low permeability (e.g., Papp <1×10⁻⁶ cm/s) may explain reduced cellular activity despite high in vitro potency .
Off-Target Binding : Perform selectivity profiling against related targets (e.g., kinase panels) to rule out interference .
Metabolic Stability : Evaluate hepatic microsomal stability (e.g., rat/human). Rapid metabolism (t₁/₂ <30 min) may necessitate structural stabilization (e.g., deuterium incorporation at labile positions) .
Q. What structure-activity relationship (SAR) trends are observed when modifying the pyridinyl substituent’s position?
- Key Findings :
- Position 3 vs. 4 : Pyridin-3-yl (as in the parent compound) shows higher affinity for aminergic GPCRs compared to pyridin-4-yl analogs, likely due to improved π-stacking with aromatic residues in the binding pocket .
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine at pyridinyl C6) enhance metabolic stability but reduce solubility, requiring a balance in lead optimization .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported IC₅₀ values across independent studies?
- Standardization Protocol :
Assay Conditions : Replicate experiments using identical buffer systems (e.g., Tris-HCl vs. HEPES) and ATP concentrations (critical for kinase assays).
Compound Integrity : Re-purify the compound via preparative HPLC and validate via LCMS/NMR before retesting .
Control Benchmarks : Include a reference inhibitor (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
Experimental Design Considerations
Q. What in silico tools are recommended for predicting the compound’s off-target interactions?
- Tools :
- Molecular Docking : AutoDock Vina or Schrödinger Glide to screen against Pharmaprojects or ChEMBL databases .
- Machine Learning : Use AlphaFold-predicted protein structures to identify potential off-targets (e.g., adrenergic receptors) .
- Validation : Confirm predictions with radioligand binding assays (e.g., Kᵢ <100 nM indicates significant off-target activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
